
1-Methylsulfonyl-3-phenoxypyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylsulfonyl-3-phenoxypyrrolidine, also known as MSP, is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields. MSP is a pyrrolidine derivative that has a methylsulfonyl group and a phenoxyl group attached to it.
Mecanismo De Acción
The mechanism of action of 1-Methylsulfonyl-3-phenoxypyrrolidine is not fully understood. However, it has been proposed that 1-Methylsulfonyl-3-phenoxypyrrolidine acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the synthesis of prostaglandins, which are involved in inflammation and pain. 1-Methylsulfonyl-3-phenoxypyrrolidine has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-Methylsulfonyl-3-phenoxypyrrolidine has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. 1-Methylsulfonyl-3-phenoxypyrrolidine has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1-Methylsulfonyl-3-phenoxypyrrolidine has been found to have chiral recognition properties, which makes it useful as a chiral auxiliary in asymmetric synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Methylsulfonyl-3-phenoxypyrrolidine in lab experiments is its potential as a chiral auxiliary in asymmetric synthesis. 1-Methylsulfonyl-3-phenoxypyrrolidine has also been found to have anti-inflammatory, analgesic, and anti-tumor properties, which make it useful in preclinical studies. However, one of the limitations of using 1-Methylsulfonyl-3-phenoxypyrrolidine in lab experiments is its limited solubility in water, which makes it difficult to administer orally.
Direcciones Futuras
There are several future directions for the research on 1-Methylsulfonyl-3-phenoxypyrrolidine. One of the areas of research is the development of 1-Methylsulfonyl-3-phenoxypyrrolidine derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 1-Methylsulfonyl-3-phenoxypyrrolidine in cancer cells. Additionally, the potential of 1-Methylsulfonyl-3-phenoxypyrrolidine as a chiral auxiliary in asymmetric synthesis can be further explored. Finally, the development of 1-Methylsulfonyl-3-phenoxypyrrolidine-based drugs for the treatment of inflammatory diseases and cancer can be investigated.
In conclusion, 1-Methylsulfonyl-3-phenoxypyrrolidine is a chemical compound with potential applications in various fields of scientific research. Its anti-inflammatory, analgesic, and anti-tumor properties make it useful in preclinical studies. The mechanism of action of 1-Methylsulfonyl-3-phenoxypyrrolidine is not fully understood, but it has been proposed to act by inhibiting COX-2 activity and inducing cell cycle arrest and apoptosis in cancer cells. 1-Methylsulfonyl-3-phenoxypyrrolidine has limitations such as limited solubility in water, but future research can focus on developing 1-Methylsulfonyl-3-phenoxypyrrolidine derivatives with improved solubility and bioavailability. Overall, 1-Methylsulfonyl-3-phenoxypyrrolidine has the potential to be a valuable tool in scientific research.
Métodos De Síntesis
The synthesis method of 1-Methylsulfonyl-3-phenoxypyrrolidine involves the reaction of 1-methylsulfonyl-2-nitrobenzene with 3-phenoxypyrrolidine in the presence of a reducing agent such as palladium on carbon. The reaction leads to the formation of 1-Methylsulfonyl-3-phenoxypyrrolidine as a white solid with a yield of around 70%.
Aplicaciones Científicas De Investigación
1-Methylsulfonyl-3-phenoxypyrrolidine has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. 1-Methylsulfonyl-3-phenoxypyrrolidine has also been found to have potential as a chiral auxiliary in asymmetric synthesis.
Propiedades
IUPAC Name |
1-methylsulfonyl-3-phenoxypyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-16(13,14)12-8-7-11(9-12)15-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEWQTRMXKRPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylsulfonyl-3-phenoxypyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

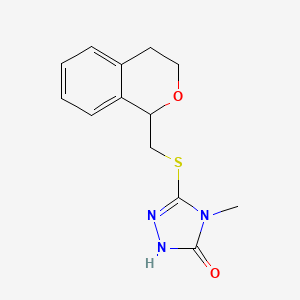
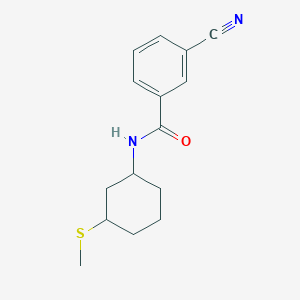
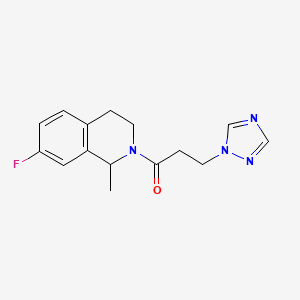
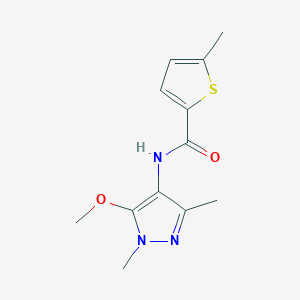


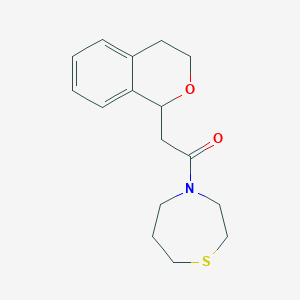

![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7594452.png)
![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)
![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)

![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)